molecular formula C10H7ClN2O B1395790 2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde CAS No. 1186663-54-6

2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde

Cat. No.: B1395790
CAS No.: 1186663-54-6
M. Wt: 206.63 g/mol
InChI Key: SLALOCOMXZNERI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde” is a chemical compound with the molecular formula C10H7ClN2O . It has a molecular weight of 206.628 .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as “this compound”, has been reported in various studies . One method involves the one-pot condensation of pyrazole-4-carbaldehydes with o-phenylenediamine .


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrazole ring, which is a five-member aromatic ring with two nitrogen atoms . The compound also contains a benzaldehyde group .


Chemical Reactions Analysis

Pyrazole derivatives, including “this compound”, can undergo various chemical reactions . For instance, they can be synthesized through reactions of arene-1,2-diamines with carboxylic acids, nitriles, or ortho esters .


Physical and Chemical Properties Analysis

“this compound” has a density of 1.3±0.1 g/cm3 and a boiling point of 342.6±32.0 °C at 760 mmHg . The melting point is not available .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Benzopyrano[4,3-c]pyrazoles : 2-Alkynyloxy-benzaldehydes, similar to 2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde, have been used to synthesize [1]benzopyrano[4,3-c]pyrazoles through reactions with p-toluenesulfonylhydrazide and subsequent dehydrogenation, indicating their utility in the synthesis of complex organic compounds (Janietz & Rudorf, 1989).

  • Creation of Pyrazole-based Schiff Base Ligands : Substituted benzaldehydes have been used to produce pyrazole-based Schiff base ligands, which are later used to form palladium(II) complexes. This showcases the role of such compounds in the formation of coordination complexes with potential medicinal applications (Abu-Surrah et al., 2010).

  • Synthesis of Thiazoles and Pyrazoles : Research has utilized benzaldehydes to synthesize novel thiazoles and pyrazoles, indicating the potential of this compound in heterocyclic chemistry and drug design (Kariuki et al., 2022).

Biological Applications

  • Anticancer and Antibacterial Properties : Compounds synthesized from substituted benzaldehydes, similar to this compound, have been evaluated for their anticancer and antibacterial potency, indicating its potential in developing new therapeutics (Deshineni et al., 2020).

  • Antioxidant and Antitumor Evaluation : The synthesis of N-substituted-2-amino-1,3,4-thiadiazoles using compounds structurally similar to this compound shows promising results in antioxidant and antitumor activities, highlighting its relevance in medicinal chemistry (Hamama et al., 2013).

  • Synthesis of Benzimidazole-pyrazoline Hybrid Molecules : The creation of hybrid molecules involving pyrazoline and benzimidazole derivatives, starting from reactions involving benzaldehydes, suggests the application of this compound in synthesizing compounds with anti-diabetic properties (Ibraheem et al., 2020).

Chemical Reactions and Catalysis

  • Synthesis of Pyrazole Derivatives : Substituted benzaldehydes are used in the synthesis of pyrazole derivatives, highlighting the potential role of this compound in synthesizing structurally diverse pyrazoles (Yang, 2008).

  • Creation of 3,4-Dihydropyrimidine-2(1H)-thione Derivatives : The use of benzaldehyde derivatives in the synthesis of pyrazole-based pyrimidine scaffolds, relevant in AIDS chemotherapy, underscores the potential of this compound in synthesizing pharmacologically important compounds (Ajani et al., 2019).

Future Directions

The development of synthetic approaches to new pyrazole derivatives, including “2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde”, is an important area of research . These compounds have potential applications in medicinal chemistry due to their diverse biological activities .

Mechanism of Action

Target of Action

It has been suggested that the compound may have potential interactions with the androgen receptor (ar) based on its structural similarity to known ar antagonists .

Mode of Action

It is suggested that the compound might exhibit ar antagonistic activity . As an AR antagonist, it could potentially bind to the AR, preventing the receptor from activating and thus inhibiting the effects of androgens.

Biochemical Analysis

Biochemical Properties

2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . This interaction can inhibit the enzyme’s activity, leading to increased levels of acetylcholine in the synaptic cleft. Additionally, this compound can bind to various proteins, altering their conformation and function .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. In neuronal cells, it can enhance neurotransmission by inhibiting acetylcholinesterase, leading to prolonged signaling . In other cell types, it may affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress response and apoptosis . These effects highlight the compound’s potential as a modulator of cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active site of enzymes, such as acetylcholinesterase, inhibiting their activity . This binding is often facilitated by hydrogen bonding and hydrophobic interactions. Additionally, the compound can interact with transcription factors, influencing gene expression by altering the binding affinity of these factors to DNA . These molecular interactions underscore the compound’s ability to modulate biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions but may degrade over extended periods . Long-term exposure to the compound can lead to sustained inhibition of enzyme activity and prolonged changes in gene expression . These temporal effects are essential considerations for experimental design and interpretation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may enhance cognitive function by inhibiting acetylcholinesterase and increasing acetylcholine levels . At higher doses, it can exhibit toxic effects, such as neurotoxicity and hepatotoxicity . These adverse effects highlight the importance of dose optimization in therapeutic applications and the need for careful monitoring of potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of metabolites that may have distinct biological activities . The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of key metabolites . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, accumulating in specific cellular compartments . Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins . These factors determine the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may localize to the cytoplasm, nucleus, or other organelles, depending on its chemical properties and interactions with cellular components . Post-translational modifications, such as phosphorylation, can also influence its subcellular targeting and activity . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

2-chloro-4-pyrazol-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-10-6-9(3-2-8(10)7-14)13-5-1-4-12-13/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLALOCOMXZNERI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC(=C(C=C2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90700183
Record name 2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90700183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186663-54-6
Record name 2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90700183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde
Reactant of Route 3
Reactant of Route 3
2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde
Reactant of Route 4
Reactant of Route 4
2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde
Reactant of Route 5
Reactant of Route 5
2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde
Reactant of Route 6
Reactant of Route 6
2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.